molecular formula C8H12ClN3 B2748871 2-Piperidin-4-ylpropanedinitrile;hydrochloride CAS No. 2247102-51-6

2-Piperidin-4-ylpropanedinitrile;hydrochloride

Cat. No.: B2748871
CAS No.: 2247102-51-6
M. Wt: 185.66
InChI Key: DFHGTKBIGUBUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-4-ylpropanedinitrile;hydrochloride is a chemical compound with the molecular formula C8H11N3·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 2-Piperidin-4-ylpropanedinitrile;hydrochloride typically involves the reaction of piperidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate malononitrile, followed by the addition of piperidine to form the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Piperidin-4-ylpropanedinitrile;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Piperidin-4-ylpropanedinitrile;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylpropanedinitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Piperidin-4-ylpropanedinitrile;hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.

    Piperidine-4-carboxylic acid: Used in the synthesis of various drugs and as a building block in organic chemistry.

    2,6-Dimethylpiperidine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological molecules and its versatility in various chemical reactions .

Properties

IUPAC Name

2-piperidin-4-ylpropanedinitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c9-5-8(6-10)7-1-3-11-4-2-7;/h7-8,11H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHGTKBIGUBUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C#N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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